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molecular formula C12H14N4O B8395445 N-(3-aminophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

N-(3-aminophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No. B8395445
M. Wt: 230.27 g/mol
InChI Key: DJUXTFYXBCCELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044049B2

Procedure details

To a solution of 3-nitroaniline (1.0 g, 7.2 mmol) in N,N-dimethylacetamide (6 mL) was added a solution of 1,3-dimethyl-1H-pyrazole-5-carbonylchloride (1260 mg, 8.0 mmol) in N,N-dimethylacetamide (2 mL), and the mixture was stirred at room temperature for 30 min. Water (200 mL) was added to the mixture under ice-cooling, and the mixture was filtrated. The obtained solid was washed with water and diethyl ether to give 1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide (1850 mg, 7.1 mmol). To a solution of the obtained 1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide (1850 mg, 7.1 mmol) in ethanol (50 mL) was added 10% palladium/carbon (190 mg). Hydrazine monohydrate (1090 mg, 22 mmol) was slowly added to the mixture at room temperature and the mixture was stirred at 60° C. for 1 hr. The reaction mixture was filtrated, and the filtrate was evaporated under reduced pressure. To the residue were added ethyl acetate and water, and the aqueous layer was extracted with ethyl acetate (×4). Combined organic layer was washed with saturated brine, dried over anhydrous sodium sulfate, and filtrated. The filtrate was concentrated under reduced pressure, and the residue was washed with ethyl acetate/hexane to give the title compound (1650 mg, 99%) as a pale-yellow solid.
Name
1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide
Quantity
1850 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
190 mg
Type
catalyst
Reaction Step One
Quantity
1090 mg
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([N+:16]([O-])=O)[CH:11]=2)=[O:8])=[CH:5][C:4]([CH3:19])=[N:3]1.O.NN>C(O)C.[Pd]>[NH2:16][C:12]1[CH:11]=[C:10]([NH:9][C:7]([C:6]2[N:2]([CH3:1])[N:3]=[C:4]([CH3:19])[CH:5]=2)=[O:8])[CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
1,3-dimethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide
Quantity
1850 mg
Type
reactant
Smiles
CN1N=C(C=C1C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
190 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
1090 mg
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtrated
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue were added ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (×4)
WASH
Type
WASH
Details
Combined organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)NC(=O)C1=CC(=NN1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1650 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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